Tonazocine
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Overview
Description
Tonazocine is an opioid analgesic belonging to the benzomorphan family. It was developed for the treatment of postoperative pain and reached phase II clinical trials, but its development was eventually ceased, and it was never marketed . This compound acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with a more antagonist-like effect at the former and an agonist-like effect at the latter .
Preparation Methods
The synthetic routes and reaction conditions for tonazocine are not extensively documented in publicly available sources. it is known that this compound is synthesized through a series of chemical reactions involving the formation of the benzomorphan core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods for this compound have not been established due to its discontinued development.
Chemical Reactions Analysis
Tonazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones and other oxidized forms back to their original states.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying opioid receptor interactions and developing new analgesics with improved safety profiles.
Biology: Investigating the effects of partial agonists and antagonists on opioid receptors and their role in pain modulation.
Mechanism of Action
Tonazocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with a more antagonist-like effect at the mu-opioid receptor and an agonist-like effect at the delta-opioid receptor . This dual action results in analgesic effects with potentially fewer side effects. This compound also has weak activity at the kappa-opioid receptor, which may contribute to its sedative effects and, in some cases, hallucinations .
Comparison with Similar Compounds
Tonazocine is similar to other benzomorphan opioids, such as zenazocine. it is unique in its specific receptor binding profile and pharmacological effects . Similar compounds include:
Zenazocine: Another benzomorphan opioid with similar analgesic properties but different receptor binding affinities.
Pentazocine: A benzomorphan opioid with mixed agonist-antagonist properties, used clinically for pain relief.
Cyclazocine: A benzomorphan opioid with both agonist and antagonist effects at opioid receptors.
This compound’s uniqueness lies in its balanced partial agonist-antagonist profile, which may offer analgesic benefits with reduced side effects compared to other opioids.
Properties
Molecular Formula |
C23H35NO2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |
InChI Key |
UDNUCVYCLQJJBY-YTFSRNRJSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Synonyms |
tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |
Origin of Product |
United States |
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